2-(3-bromobenzyl)-5-phenyl-2H-tetrazole

Catalog No.
S5981566
CAS No.
M.F
C14H11BrN4
M. Wt
315.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-bromobenzyl)-5-phenyl-2H-tetrazole

Product Name

2-(3-bromobenzyl)-5-phenyl-2H-tetrazole

IUPAC Name

2-[(3-bromophenyl)methyl]-5-phenyltetrazole

Molecular Formula

C14H11BrN4

Molecular Weight

315.17 g/mol

InChI

InChI=1S/C14H11BrN4/c15-13-8-4-5-11(9-13)10-19-17-14(16-18-19)12-6-2-1-3-7-12/h1-9H,10H2

InChI Key

MBEFFQBAFAJHNJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC(=CC=C3)Br

The exact mass of the compound 2-(3-bromobenzyl)-5-phenyl-2H-tetrazole is 314.01671 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(3-bromobenzyl)-5-phenyl-2H-tetrazole is a compound belonging to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific tetrazole derivative features a bromobenzyl group and a phenyl group attached to the tetrazole ring. The presence of these substituents can significantly influence the chemical properties and biological activities of the compound, making it an interesting subject for research in medicinal chemistry and organic synthesis.

The chemical reactivity of 2-(3-bromobenzyl)-5-phenyl-2H-tetrazole can be understood through its potential participation in various reactions typical for tetrazoles, including:

  • [3+2] Cycloaddition Reactions: Tetrazoles can undergo cycloaddition reactions with various electrophiles, particularly with azides and nitriles, leading to the formation of new tetrazole derivatives .
  • Nucleophilic Substitution: The bromine atom in the bromobenzyl group can act as a leaving group, allowing for nucleophilic substitution reactions that can introduce diverse functional groups into the compound.
  • Deprotonation: The acidic hydrogen on the tetrazole ring can be deprotonated to form a tetrazolide anion, which is a reactive intermediate in further chemical transformations.

Tetrazoles are known for their diverse biological activities, including:

  • Antimicrobial Properties: Some tetrazole derivatives exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity: Certain compounds within this class have shown promise as anticancer agents by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects: Research indicates that some tetrazoles can modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

The specific biological activity of 2-(3-bromobenzyl)-5-phenyl-2H-tetrazole would depend on its structural characteristics and substituents, necessitating further pharmacological studies to elucidate its potential applications.

The synthesis of 2-(3-bromobenzyl)-5-phenyl-2H-tetrazole can be achieved through several methods:

  • [3+2] Cycloaddition: A common method involves the reaction of sodium azide with an appropriate nitrile (in this case, 3-bromobenzyl nitrile) under catalytic conditions. This method has been optimized using various catalysts such as copper(II) salts or silica-supported acids .
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis protocols that combine multiple steps into a single reaction vessel, enhancing efficiency and yield .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and improve yields when synthesizing tetrazoles from nitriles and azides .

2-(3-bromobenzyl)-5-phenyl-2H-tetrazole has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to the development of new drugs targeting specific biological pathways.
  • Material Science: Tetrazoles are explored for their use in creating novel materials with desired electronic or mechanical properties.
  • Agricultural Chemistry: Compounds like this may serve as agrochemicals or pesticides due to their biological activity.

Interaction studies involving 2-(3-bromobenzyl)-5-phenyl-2H-tetrazole could focus on:

  • Protein Binding Studies: Understanding how this compound interacts with biological macromolecules such as proteins can provide insights into its mechanism of action.
  • Receptor Binding Assays: Investigating its affinity for various receptors could reveal therapeutic targets.

These studies are essential for assessing the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 2-(3-bromobenzyl)-5-phenyl-2H-tetrazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Phenyl-1H-tetrazoleSimple phenyl group on tetrazoleKnown for good solubility and stability
1-Bromo-5-(4-methylphenyl)-1H-tetrazoleBromine and methyl groupsExhibits distinct reactivity due to halogen
5-(3-methoxyphenyl)-1H-tetrazoleMethoxy substituentEnhanced lipophilicity affecting bioavailability

These compounds illustrate variations in substituents that can influence reactivity, solubility, and biological activity. The unique combination of a bromobenzyl group and a phenyl group in 2-(3-bromobenzyl)-5-phenyl-2H-tetrazole offers distinct properties that may not be present in other derivatives.

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Exact Mass

314.01671 g/mol

Monoisotopic Mass

314.01671 g/mol

Heavy Atom Count

19

Dates

Last modified: 04-15-2024

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